molecular formula C19H15BrF3NO2 B287967 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one

Numéro de catalogue B287967
Poids moléculaire: 426.2 g/mol
Clé InChI: XKBBATJYPCVQNT-RMKNXTFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one, also known as BTEC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BTEC is a member of the cycloheptatrienone family and has a unique chemical structure that makes it a promising candidate for further research.

Mécanisme D'action

The mechanism of action of 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed that 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one exerts its anti-cancer effects by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one may also induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects
4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one is also stable and has a long shelf life, making it ideal for long-term studies. However, 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has some limitations, including its high cost and the complex synthesis method required to produce it.

Orientations Futures

There are several future directions for research on 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential use of 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one and its potential applications in the treatment of other diseases.

Méthodes De Synthèse

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of starting materials such as 3-(trifluoromethyl)benzaldehyde, ethylamine, and bromine. The reaction involves the formation of an intermediate compound, which is then subjected to further reactions to produce 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one. The synthesis method for 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one is complex and requires specialized equipment and knowledge of organic chemistry.

Applications De Recherche Scientifique

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Propriétés

Nom du produit

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one

Formule moléculaire

C19H15BrF3NO2

Poids moléculaire

426.2 g/mol

Nom IUPAC

4-bromo-7-(ethylamino)-2-[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H15BrF3NO2/c1-2-24-16-8-7-14(20)11-15(18(16)26)17(25)9-6-12-4-3-5-13(10-12)19(21,22)23/h3-11H,2H2,1H3,(H,24,26)/b9-6+

Clé InChI

XKBBATJYPCVQNT-RMKNXTFCSA-N

SMILES isomérique

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)C(F)(F)F)Br

SMILES canonique

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)C(F)(F)F)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.